molecular formula C18H26N2O5S B2361717 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1211286-74-6

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2361717
CAS No.: 1211286-74-6
M. Wt: 382.48
InChI Key: XJRYFKVURYHDOY-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Research has explored the synthesis and antiviral evaluation of new spirothiazolidinone derivatives, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds were designed, synthesized, and evaluated for their antiviral activity. Specifically, certain derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of spiro compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2020; Çağla Begüm Apaydın et al., 2019).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a representative of a group of benzamides with herbicidal activity on annual and perennial grasses, indicating potential agricultural utility. This demonstrates the broader chemical family's relevance in developing new agricultural chemicals (K. Viste et al., 1970).

HIV Entry Inhibitors

The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) has been studied as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with significant antiviral effects for HIV-1. This highlights the role of spiro compounds in the development of HIV treatments (C. Watson et al., 2005).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-20(2)26(22,23)16-8-6-14(7-9-16)17(21)19-12-15-13-24-18(25-15)10-4-3-5-11-18/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYFKVURYHDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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